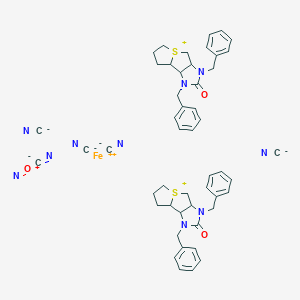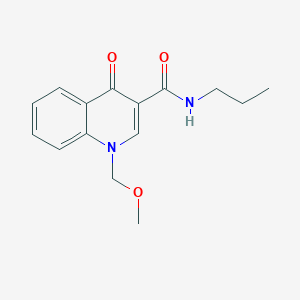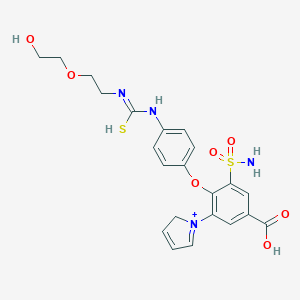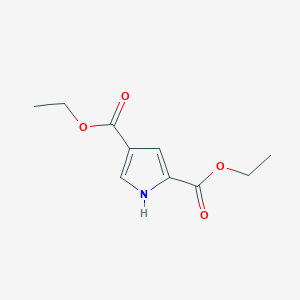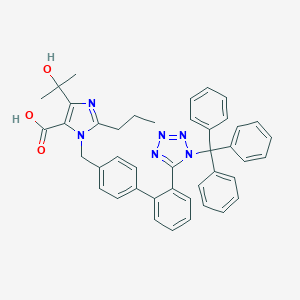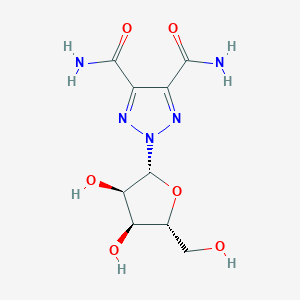
2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide (RTCA) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a synthetic nucleoside analogue that has been shown to have several interesting properties, including antiviral and anticancer activity. In
Scientific Research Applications
2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide has been shown to have several potential applications in scientific research. One of the most promising areas of research is in the development of antiviral drugs. 2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide has been shown to have activity against several different viruses, including hepatitis C virus, human immunodeficiency virus (HIV), and herpes simplex virus.
In addition to its antiviral activity, 2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide has also been shown to have anticancer activity. It has been shown to inhibit the growth of several different types of cancer cells, including breast, lung, and colon cancer cells. 2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Mechanism Of Action
The mechanism of action of 2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide is not fully understood, but it is thought to involve the inhibition of viral replication and the induction of apoptosis in cancer cells. 2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide has been shown to inhibit the activity of enzymes that are essential for viral replication, including the viral RNA polymerase and the viral protease.
Biochemical And Physiological Effects
2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the replication of several different viruses, including hepatitis C virus, HIV, and herpes simplex virus. 2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide has also been shown to induce apoptosis in cancer cells, which can lead to the death of the cancer cells.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide in lab experiments is its potential as a therapeutic agent for the treatment of viral infections and cancer. 2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide has been shown to have activity against several different viruses and cancer cells, making it a promising candidate for further development.
One limitation of 2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide is that its mechanism of action is not fully understood. This makes it difficult to optimize its use in lab experiments and to develop it as a therapeutic agent. Additionally, 2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide may have off-target effects that could limit its usefulness in certain applications.
Future Directions
There are several future directions for research on 2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide. One area of research is in the development of 2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide as a therapeutic agent for the treatment of viral infections and cancer. Further studies are needed to fully understand the mechanism of action of 2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide and to optimize its use in these applications.
Another area of research is in the development of new synthetic methods for the preparation of 2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide. This could lead to more efficient and cost-effective methods for the production of 2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide, which could make it more accessible for use in scientific research.
Conclusion:
In conclusion, 2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide is a synthetic nucleoside analogue that has several potential applications in scientific research. It has been shown to have activity against several different viruses and cancer cells, making it a promising candidate for further development as a therapeutic agent. Further research is needed to fully understand the mechanism of action of 2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide and to optimize its use in lab experiments and clinical applications.
Synthesis Methods
The synthesis of 2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide involves a multistep process that begins with the reaction of ribose with sodium azide to form the corresponding azide derivative. This intermediate is then reacted with ethyl chloroformate to form the ribose carbonate intermediate. The final step involves the reaction of the ribose carbonate intermediate with 5-amino-1,2,3-triazole-4-carboxamide to form 2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide.
properties
CAS RN |
123027-68-9 |
|---|---|
Product Name |
2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide |
Molecular Formula |
C9H13N5O6 |
Molecular Weight |
287.23 g/mol |
IUPAC Name |
2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]triazole-4,5-dicarboxamide |
InChI |
InChI=1S/C9H13N5O6/c10-7(18)3-4(8(11)19)13-14(12-3)9-6(17)5(16)2(1-15)20-9/h2,5-6,9,15-17H,1H2,(H2,10,18)(H2,11,19)/t2-,5-,6-,9-/m1/s1 |
InChI Key |
KRZNZWRVNMUIIE-BNMXECBLSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2N=C(C(=N2)C(=O)N)C(=O)N)O)O)O |
SMILES |
C(C1C(C(C(O1)N2N=C(C(=N2)C(=O)N)C(=O)N)O)O)O |
Canonical SMILES |
C(C1C(C(C(O1)N2N=C(C(=N2)C(=O)N)C(=O)N)O)O)O |
Other CAS RN |
123027-68-9 |
synonyms |
2-beta-D-ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide 2-BRTD 2-ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



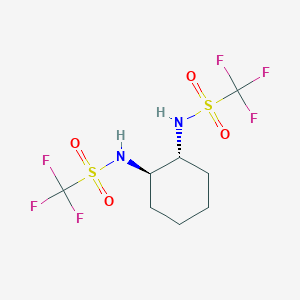


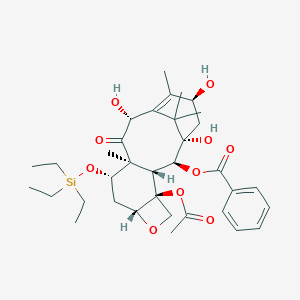


![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B40440.png)

